Borneol
Overview
Description
Borneol is a bicyclic organic compound and a terpene derivative . It is a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid belonging to the class of camphene . It has been used in Traditional Chinese Medicine for more than 1000 years .
Synthesis Analysis
This compound can be synthesized by the reduction of camphor by the Meerwein–Ponndorf–Verley reduction . Another method involves the reduction of camphor with sodium borohydride, which gives the diastereomer isothis compound .Molecular Structure Analysis
This compound has a molecular formula of C10H18O and a molecular weight of 154.25 . The hydroxyl group in this compound is placed in an endo position . The exo diastereomer is called isothis compound .Chemical Reactions Analysis
This compound can be oxidized to camphor by treating it with sodium hypochlorite and other oxidizing agents . When camphor is reduced to this compound with sodium borohydride, the main product is this compound’s positional isomer isothis compound .Physical And Chemical Properties Analysis
This compound is a white, crystalline substance at room temperature, characterized by a strong, characteristic camphor-like aroma . Its melting point lies between 208 to 210 degrees Celsius . It is relatively insoluble in water but readily soluble in organic solvents such as ethanol, chloroform, and ether .Scientific Research Applications
Enhancing Blood-Brain Barrier Permeability in Ischemic Stroke
Borneol has been studied for its role in regulating the permeability of the blood-brain barrier (BBB) in experimental ischemic stroke. It appears to be a promising neuroprotective agent, working largely through alleviating BBB disruption, reducing oxidative reactions, inhibiting inflammation, and improving the activity of lactate dehydrogenase and P-glycoprotein signaling pathways (Chen et al., 2019).
Improving Central Nervous System Drug Delivery
Research has shown that this compound can improve drug delivery to the brain by enhancing BBB permeability. This effect is characterized by rapid and transient penetration of the BBB and is specific to certain brain regions. This compound also protects the structural integrity of the BBB against pathological damage (Zhang, Fu, & Zhang, 2017).
Modulating GABA Action at Human Recombinant GABA(A) Receptors
This compound has been found to modulate the action of GABA at human recombinant GABA(A) receptors. Both (+)-borneol and (−)-borneol enhance the action of GABA significantly, which suggests a potential role in pain relief and anesthesia (Granger, Campbell, & Johnston, 2005).
Pharmacological Effects and Underlying Mechanisms
This compound has demonstrated various pharmacological effects such as anti-inflammatory, analgesic, antibiosis, antivirus, and protection of the heart and brain. These effects are attributed to its ability to increase biomembrane permeability and alter the levels of neurotransmitters like adrenalin, serotonin, NO, and Ca2+ (Wu, 2010).
Transdermal Permeation Enhancement
Studies on this compound have shown its effectiveness inenhancing the transdermal permeation of drugs. It can improve the permeation of both hydrophilic and lipophilic compounds, particularly aiding the transcorneal penetration of hydrophilic compounds with molecular weights ≤4 kDa (Qi et al., 2013).
Interaction with Phospholipid Membranes
This compound's interaction with DPPC (1,2-dipalmitoylsn-glycero-3-phosphatidylcholine) phospholipid membranes has been studied using molecular dynamics simulations. These interactions lead to changes in bilayer thickness and fluidity, which are critical for its role as a penetration enhancer in clinical applications (Yin et al., 2014).
Protective Effects in Acute Lung Injury
This compound has shown protective effects against lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. It reduces inflammatory infiltration, cytokine production, and pulmonary edema, suggesting its potential as a preventive agent for ALI treatment (Zhong et al., 2014).
Anti-Cerebral Ischemia Effects
The protective effect of this compound against cerebral ischemia has been investigated, showing its ability to reduce stroke index score, prolong survival, and improve brain tissue conditions after cerebral ischemia and reperfusion (He, 2006).
Mechanism of Action
Target of Action
Borneol and its isomer, Isothis compound, primarily target biological membranes, including the brain capillary endothelium, stratum corneum, corneal epithelium, and mucosal membranes . These targets play a crucial role in controlling the entry of substances into cells and tissues.
Mode of Action
This compound and Isothis compound interact with their targets by altering the properties of cell membranes. They modulate multiple ATP binding cassette transporters and tight junction proteins, which are major contributors to the opening functions of the blood-brain barrier . This compound has also been found to improve cerebral blood flow, inhibit neuronal excitotoxicity, block Ca2+ overload, and resist reactive oxygen species injury .
Isothis compound, like this compound, is synthesized from a secondary alcohol (this compound) to a ketone (camphor) through an oxidation process. The oxidizing agent in this step is sodium hypochlorite .
Biochemical Pathways
This compound is involved in various biochemical pathways. It has been found to improve the body’s ability to resist reactive oxygen species by increasing the activity of antioxidant enzymes and activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .
Isothis compound is synthesized from this compound through an oxidation process to form camphor, which is then reduced back to another alcohol, isothis compound .
Pharmacokinetics
This compound is a highly lipid-soluble, bicyclic monoterpene . It has been found to enhance drug delivery across various physiological barriers, including the blood-brain barrier, mucosal barriers, and others . The absolute bioavailability of this compound following intranasal and oral administration was found to be 90.68% and 42.99%, respectively .
Result of Action
The molecular and cellular effects of this compound’s action include antagonizing blood-brain barrier injury, intervening in inflammatory reactions, and preventing neuron excessive death in the subacute ischemic stage. In the late stage, this compound promotes neurogenesis and angiogenesis in the treatment of ischemic stroke .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound and Isothis compound. For instance, the growth of secondary metabolites of 2-MIB and GSM, which include this compound, are based on environmental factors specifically phosphorus, nitrogen, and temperature . An increase in eutrophication due to fertilizer application from agricultural activities may enhance the level of these metabolites .
Safety and Hazards
Borneol may cause eye, skin, and respiratory irritation; it is harmful if swallowed . Acute exposure may cause headache, nausea, vomiting, dizziness, lightheadedness, and syncope . Exposure to higher levels or over a longer period of time may cause restlessness, difficulty concentrating, irritability, and seizures .
Future Directions
Borneol has shown promising potential to improve drug delivery across various physiological barriers . It has been incorporated predominantly as an adjuvant in the traditional Chinese formulations of centrally acting drugs to improve drug delivery to the brain . Recent research has focused on the development of nanocarriers with this compound modification to improve drug-targeting .
properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGKSKDOIYIVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Record name | BORNEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2629 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048159 | |
Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048159 | |
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Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., Other Solid, Liquid, White translucent solid; [Hawley], White solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], White to off-white crystals; piney camphoraceous aroma | |
Record name | BORNEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2629 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Borneol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3979 | |
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Record name | Isoborneol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5669 | |
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Record name | (-)-Borneol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10976 | |
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Record name | Borneol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | Isoborneol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
212 °C, Sublimes | |
Record name | BORNEOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoborneol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
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Flash Point |
150 °F (60 °C) /closed cup/ | |
Record name | BORNEOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol) | |
Record name | BORNEOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoborneol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Borneol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | Isoborneol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/, 1.10 g/cm cu at 20 °C | |
Record name | BORNEOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoborneol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C | |
Record name | Borneol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3979 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Isoborneol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | BORNEOL | |
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Color/Form |
White to off-white crystals, White translucent lumps, White solid, Tablets from petroleum ether | |
CAS RN |
507-70-0, 10385-78-1, 124-76-5, 464-45-9 | |
Record name | BORNEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2629 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isoborneol | |
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Record name | Borneol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11288 | |
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Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)- | |
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Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel- | |
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Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
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Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.285 | |
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Record name | (1S-endo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.686 | |
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Record name | DL-borneol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BORNEOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoborneol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/, 216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ | |
Record name | BORNEOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoborneol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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